![molecular formula C7H15NO B2690549 [1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol CAS No. 1340463-43-5](/img/structure/B2690549.png)

[1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

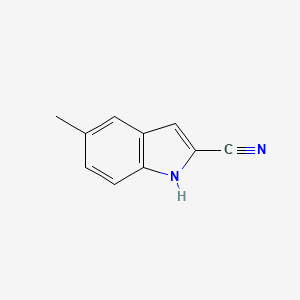

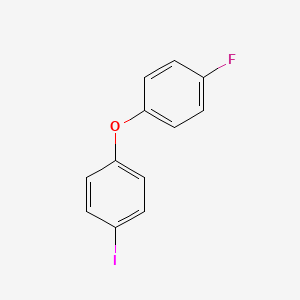

“[1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol” is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 . It is also known by its CAS Number: 1340463-43-5 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO/c1-6(2)3-7(6,4-8)5-9/h9H,3-5,8H2,1-2H3 . This indicates that the compound has a cyclopropyl group (a three-membered carbon ring), which is substituted with a methanol and an aminomethyl group. The compound also has two methyl groups attached to one of the carbons in the cyclopropyl ring .Physical And Chemical Properties Analysis

This compound is described as an oil . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications

Prodrug Development

BAMF can serve as a prodrug—a biologically inactive compound that converts into an active drug upon specific triggers. Researchers have explored using BAMF as a self-immolative linker for controlled drug release . By incorporating stable linkers, BAMF allows for the targeted release of amide-containing drugs. For instance, the FDA-approved antibiotic linezolid was successfully converted into a prodrug form using BAMF. Upon controlled release, linezolid regained its full efficacy, emphasizing the potential of this method.

Polymeric Applications

BAMF can be synthesized from biomass-derived furfurals through reductive amination . As a biorenewable monomer, it holds promise for polymeric applications. Its unique structure—containing both aminomethyl and furan moieties—makes it an interesting building block for designing novel polymers with tailored properties.

Transaminase-Catalyzed Upgrading

In the context of biomass valorization, transaminase-catalyzed reactions have been explored. BAMF, along with other furan-based substrates, can undergo transaminase-catalyzed upgrading. Understanding these reactions can lead to sustainable routes for converting biomass-derived furfurals into valuable compounds .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

[1-(aminomethyl)-2,2-dimethylcyclopropyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(2)3-7(6,4-8)5-9/h9H,3-5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPVGSNZNXLOHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(CN)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-fluorobenzyl)-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690467.png)

![N-[(E)-anthracen-9-ylmethylideneamino]-2-(benzimidazol-1-yl)acetamide](/img/structure/B2690470.png)

![2-Chloro-3-pyridinecarboxylic acid [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] ester](/img/structure/B2690471.png)

![2-{[6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2690476.png)

![4-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2690479.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2690480.png)

![N~3~-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2690481.png)